Lipophilicity Differentiation: Furan-2-yl vs. Phenyl and Thiophene Triazole-4-carbonitrile Analogs
The furan-2-yl substituent confers markedly lower lipophilicity than the corresponding phenyl or thiophene analogs, which influences solubility and permeability profiles critical for both biochemical assay compatibility and lead optimization. The target compound has a computed XLogP3 of 0.4, compared with 5-phenyl-1H-1,2,3-triazole-4-carbonitrile (XLogP3 ≈ 1.6) and 5-(thiophen-2-yl)-2H-triazole-4-carbonitrile (XLogP3 ≈ 1.3) [1]. This 1.2 log unit difference represents a >10‑fold shift in predicted octanol/water partition coefficient, directly impacting aqueous solubility, protein binding, and membrane permeation in cell‑based assays.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 5-Phenyl analog XLogP3 ≈ 1.6; 5-Thiophene analog XLogP3 ≈ 1.3 |
| Quantified Difference | ΔXLogP3 ≥ 0.9 log units (≥10‑fold difference in partition coefficient) |
| Conditions | PubChem XLogP3 algorithm v3.0 (computed physicochemical property) |
Why This Matters
A lower LogP is advantageous for aqueous solubility and may reduce non‑specific protein binding and phospholipidosis risk in cell‑based and in vivo assays, making the furan analog more suitable for early‑stage screening where solubility‑limited artifacts must be avoided.
- [1] PubChem computed XLogP3 values for 5-(furan-2-yl)-2H-triazole-4-carbonitrile (CID 12175100), 5-phenyl-1H-1,2,3-triazole-4-carbonitrile (CID 12702891), and 5-(thiophen-2-yl)-2H-triazole-4-carbonitrile (CID 59048473). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-11). View Source
